molecular formula C25H24O9 B1203598 (3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No. B1203598
M. Wt: 468.5 g/mol
InChI Key: RPINDSDUVXDEGE-WUZSHGJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

104-1 is an angucycline.

Scientific Research Applications

Metabolic Studies

Research has shown that derivatives of benz[a]anthracene, a core structure similar to the one , are metabolized by mouse embryo cells into various hydroxymethyl derivatives and carboxylic acids. This suggests potential applications in studying metabolic pathways and enzyme interactions with complex organic compounds (Sims, 1970).

Malignant Transformation Studies

Compounds derived from benz[a]anthracene, akin to our compound of interest, have been used to study malignant transformation in mouse fibroblasts. This research provides insights into the role of such compounds in cancer research and their potential application in studying carcinogenic processes (Marquardt, Grover, & Sims, 1976).

Environmental Biodegradation Studies

A mutant strain of Beijerinckia demonstrated the ability to oxidize benz[a]anthracene to vicinal dihydrodiols, highlighting the use of similar compounds in environmental biodegradation and pollutant breakdown studies (Gibson et al., 1975).

Crystallographic Analysis

Studies on similar anthracene derivatives, like rac-Hatomarubigin C, involve analyzing the molecular and crystal structure, which could be relevant for understanding the physical and chemical properties of (3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione in solid states (Larsen et al., 2006).

Chiral Recognition and Resolution

The direct resolution of diol enantiomers of polycyclic aromatic hydrocarbons, including benz[a]anthracene derivatives, offers insights into chiral recognition mechanisms. This is crucial in pharmaceutical and chemical industries for the separation of enantiomers (Yang et al., 1986).

Synthesis and Antibacterial Activity

Compounds structurally related to the one have been synthesized and tested for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).

Molecular Structure Studies

The molecular structure and conformation of cis-dihydrodiol derivatives of dimethylbenz[a]anthracene have been determined, providing a foundation for understanding the stereochemistry and molecular interactions of similar compounds (Zacharias et al., 1977).

properties

Product Name

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C25H24O9

Molecular Weight

468.5 g/mol

IUPAC Name

(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H24O9/c1-9-21(29)14(27)6-16(34-9)11-3-4-12-18(22(11)30)24(32)19-13(26)5-10-7-25(2,33)8-15(28)17(10)20(19)23(12)31/h3-5,9,14,16,21,26-27,29-30,33H,6-8H2,1-2H3/t9-,14-,16-,21-,25-/m1/s1

InChI Key

RPINDSDUVXDEGE-WUZSHGJPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C[C@@](CC5=O)(C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)CC(CC5=O)(C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

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